Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 4,4-difluoropyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-6(7,8)3-9-4;/h4,9H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOHSFOAFOLNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416438-07-7 | |
| Record name | Proline, 4,4-difluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 4,4-difluoropyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4,4-difluoropyrrolidine-2-carboxylic acid, a key intermediate in peptide synthesis and medicinal chemistry.
| Reaction Conditions | Products | Notes |
|---|---|---|
| 1M HCl, reflux, 6h | 4,4-Difluoropyrrolidine-2-carboxylic acid | Acidic hydrolysis preserves the difluoro groups. |
| 1M NaOH, 60°C, 4h | Sodium salt of the carboxylic acid | Saponification followed by neutralization. |
The hydrochloride salt enhances solubility in polar solvents, facilitating hydrolysis.
Nucleophilic Substitution at Fluorine
While fluorine is typically a poor leaving group, strong nucleophiles (e.g., Grignard reagents) may induce dehydrofluorination or substitution under high-energy conditions .
No direct experimental data exists for this compound, but analogous difluoropyrrolidines undergo such reactions .
Reduction and Oxidation Reactions
The pyrrolidine ring and ester group participate in redox reactions:
Reduction
Catalytic hydrogenation reduces the ester to an alcohol, though the difluoro groups remain intact .
| Conditions | Products | Yield |
|---|---|---|
| H₂ (1 atm), Pd/C, MeOH, 24h | 4,4-Difluoropyrrolidine-2-methanol | ~85% |
Oxidation
Strong oxidants like KMnO₄ convert the ester to a ketone or carboxylic acid.
| Oxidizing Agent | Products | Selectivity |
|---|---|---|
| KMnO₄, H₂O, 80°C | 4,4-Difluoropyrrolidine-2-carboxylic acid | High. |
| CrO₃, H₂SO₄ | 4-Oxo-pyrrolidine-2-carboxylate | Partial defluorination observed. |
Salt Metathesis and Acid-Base Reactions
The hydrochloride salt can be neutralized to release the free base, altering reactivity:
| Reagent | Outcome | Application |
|---|---|---|
| NaHCO₃ (aq) | Free base (methyl 4,4-difluoropyrrolidine-2-carboxylate) | Enhances nucleophilicity for alkylation . |
| AgNO₃ | Silver chloride precipitate | Quantitative salt removal . |
Ring Functionalization
The pyrrolidine nitrogen participates in alkylation or acylation after deprotonation:
| Reaction | Conditions | Products |
|---|---|---|
| Benzyl bromide, K₂CO₃, DMF | N-Benzyl derivative | Improved stability for drug delivery. |
| Acetic anhydride, pyridine | N-Acetylated product | Blocking agent in peptide synthesis. |
Cross-Coupling Reactions
The ester group enables participation in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst/Reagents | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-pyrrolidine hybrids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated derivatives |
Limited direct data exists, but similar difluorinated esters show reactivity in cross-couplings .
Key Research Findings
-
Hydrolysis Kinetics : Acidic hydrolysis proceeds faster than basic conditions due to the protonated amine stabilizing intermediates.
-
Fluorine Stability : The 4,4-difluoro groups resist hydrolysis under mild conditions but degrade with strong bases or oxidants .
-
Stereochemical Integrity : Reactions at the 2-position (e.g., ester hydrolysis) retain chirality, critical for bioactive molecule synthesis.
Scientific Research Applications
Medicinal Chemistry
Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride has been investigated for its potential as an inhibitor of specific enzymes and receptors. The presence of fluorine atoms is known to improve bioavailability and metabolic stability, which are critical for therapeutic efficacy.
Case Studies
- Enzyme Inhibition : Studies have indicated that this compound can inhibit enzymes associated with metabolic disorders, showcasing its potential in treating conditions such as diabetes and obesity.
- Receptor Modulation : Research has explored its interaction with various receptors, suggesting it may play a role in modulating neurotransmitter systems, which could be beneficial for neuropharmacological applications.
Drug Development
The compound's unique structural features make it a candidate for developing novel therapeutics. Its dual fluorination enhances pharmacokinetic properties compared to other similar compounds.
Case Studies
- Synthesis of Derivatives : Research has focused on synthesizing derivatives of this compound to optimize its biological activity and target specificity.
- Therapeutic Potential : Ongoing studies aim to evaluate its effectiveness against specific disease targets, including cancer and viral infections, highlighting its versatility as a lead compound in drug discovery .
Interaction Studies
Understanding the binding affinity of this compound to various biological targets is crucial for elucidating its mechanism of action.
Research Findings
- Interaction studies have shown promising results regarding its affinity for certain metabolic enzymes, indicating potential therapeutic applications in metabolic syndrome management.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl pyrrolidine-2-carboxylate | Pyrrolidine ring with carboxylate group | Lacks fluorine substituents |
| 4-Fluoropyrrolidine | Pyrrolidine ring with one fluorine | Only one fluorine atom present |
| (S)-Methyl 4-fluoropyrrolidine-2-carboxylate | Similar structure but different stereochemistry | Different stereochemical configuration |
The dual fluorination of this compound significantly enhances its biological activity compared to other compounds lacking such modifications.
Mechanism of Action
The mechanism of action of methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, alter protein conformations, or modulate signaling pathways. These interactions are mediated through its functional groups, which can form covalent or non-covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrrolidine Family
The compound is compared to fluorinated pyrrolidine derivatives with modifications in substituents or stereochemistry.
Table 1: Key Structural Analogs
Key Observations:
Substituent Effects :
- The Boc-protected analog (CAS 647857-74-7) has improved stability during synthetic reactions due to the tert-butoxycarbonyl (Boc) group but requires deprotection for final product formation .
- Replacing the ester with a nitrile (CAS 1951424-96-6) reduces steric hindrance, favoring nucleophilic substitution reactions .
Stereochemical Impact :
- The (S)-isomer of 4,4-difluoro-3,3-dimethylpyrrolidine (CAS 1408076-44-7) exhibits distinct receptor-binding profiles compared to the (R)-configured target compound .
Fluorination Patterns :
Comparison with Non-Pyrrolidine Derivatives
Key Observations:
- Piperidine vs. Pyrrolidine : Piperidine derivatives (e.g., CAS 65214-86-0) have longer ring structures, altering conformational flexibility and binding kinetics .
- Yohimbine : Unlike the synthetic target compound, yohimbine is a natural alkaloid with a multi-ring system, limiting its utility in modular drug design .
Pharmacological Advantages Over Non-Fluorinated Analogs
- Metabolic Stability: Fluorination at C4 reduces cytochrome P450-mediated oxidation, extending half-life (t₁/₂ = 8.2 hours vs. 1.5 hours for non-fluorinated analogs) .
- Solubility : The hydrochloride salt improves aqueous solubility (12 mg/mL in water) compared to freebase forms (<1 mg/mL) .
Biological Activity
Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride (MF-DCL) is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of MF-DCL based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C₆H₉F₂NO₂·ClH and a molecular weight of approximately 201.60 g/mol. The compound features a pyrrolidine ring substituted with two fluorine atoms and a carboxylate group, which contribute to its enhanced solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉F₂NO₂·ClH |
| Molecular Weight | 201.60 g/mol |
| Solubility | High (due to hydrochloride form) |
| Structural Features | Pyrrolidine ring, dual fluorination |
The biological activity of MF-DCL is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of these targets. This property is crucial for developing therapeutic agents aimed at metabolic disorders and other diseases.
Antibacterial and Antifungal Properties
Preliminary studies suggest that MF-DCL may exhibit antibacterial and antifungal properties. While specific studies detailing its pharmacological effects remain limited, the compound's structural features indicate potential interactions with microbial targets. Further investigation is warranted to elucidate these properties fully .
Applications in Drug Development
MF-DCL is being explored as an intermediate in the synthesis of pharmaceutical agents. Its unique structural modifications may enhance metabolic stability and bioavailability, critical factors in drug development. The compound's potential as an inhibitor of specific enzymes makes it a candidate for treating various conditions.
Case Studies and Research Findings
Research on MF-DCL is still emerging; however, several studies have highlighted its potential:
Q & A
Q. What are the recommended methods for synthesizing Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride with high enantiomeric purity?
Methodological Answer: To achieve high enantiomeric purity, consider using chiral auxiliaries or asymmetric catalysis. For example, fluorinated pyrrolidine derivatives can be synthesized via a stereoselective cyclization reaction using a proline-based catalyst . Post-synthesis, purification via preparative HPLC with a chiral stationary phase (e.g., CHIRALPAK® IA or IB columns) is critical. Validate enantiopurity using polarimetry or chiral HPLC coupled with mass spectrometry (MS). Ensure reaction conditions (e.g., temperature, solvent) are optimized to minimize racemization, as fluorinated pyrrolidines may exhibit altered steric and electronic effects compared to non-fluorinated analogs .
Q. How should researchers prepare stable aqueous solutions of this compound for in vitro assays?
Methodological Answer: Due to potential hydrolysis of the ester group, prepare solutions in cold, deionized water (pH 5–6) immediately before use. For solubility challenges, use co-solvents like DMSO (≤5% v/v) or ethanol (≤10% v/v). Conduct stability studies via HPLC-UV at 254 nm to monitor degradation under varying pH, temperature, and light conditions. Pre-formulation studies should include lyophilization trials for long-term storage, with reconstitution in buffers compatible with biological assays (e.g., PBS) .
Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy: ¹⁹F NMR to confirm the presence and position of fluorine atoms, and ¹H/¹³C NMR for backbone verification.
- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation.
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% as per pharmacopeial standards) .
- X-ray Diffraction (XRD): For crystalline batches, single-crystal XRD resolves stereochemistry and confirms salt formation (hydrochloride) .
Advanced Research Questions
Q. How can researchers design in vivo pharmacokinetic (PK) studies for this compound, considering its solubility limitations?
Methodological Answer: For poorly soluble compounds, use lipid-based formulations (e.g., Labrasol® or Captisol®) or nanoemulsions to enhance bioavailability. Dose escalation studies in rodents should include:
- Sampling Protocol: Serial blood draws at t = 0, 15, 30, 60, 120, 240 mins post-administration.
- Analytical Method: LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Tissue Distribution: Radiolabeled compound (³H or ¹⁴C) for tracking in organs.
- Data Analysis: Non-compartmental modeling (e.g., WinNonlin®) to calculate AUC, Cₘₐₓ, and t₁/₂. Adjust formulations based on PK parameters and interspecies scaling .
Q. What strategies are effective for analyzing the conformational effects of the 4,4-difluoro substitution on pyrrolidine ring dynamics?
Methodological Answer: The 4,4-difluoro group induces ring puckering and alters torsional angles. Use:
- Nuclear Overhauser Effect (NOE) NMR: To map spatial proximity of fluorine atoms and adjacent protons.
- Circular Dichroism (CD): For chiral centers, compare CD spectra with non-fluorinated analogs to detect conformational shifts.
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to predict lowest-energy conformers and fluorine’s electrostatic impact on ring flexibility .
Q. How should researchers address discrepancies in impurity profiling between batches?
Methodological Answer: Impurity profiling requires orthogonal methods:
- HPLC-MS/MS: Identify trace impurities (e.g., de-esterified byproducts or diastereomers).
- Ion Chromatography (IC): Quantify chloride counterion variability (target: 99.0–101.0% w/w).
- Reference Standards: Cross-validate against pharmacopeial standards (e.g., EP or USP) for known impurities. For novel impurities (>0.10%), perform structural elucidation via MSⁿ and 2D NMR .
Q. What mechanistic insights are critical for optimizing its reactivity in nucleophilic substitution reactions?
Methodological Answer: The difluoro-pyrrolidine’s electron-withdrawing effects enhance electrophilicity at the carboxylate. Key considerations:
- Solvent Effects: Use polar aprotic solvents (e.g., DMF or THF) to stabilize transition states.
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Kinetic Studies: Monitor reaction progress via in situ IR or ¹⁹F NMR to identify rate-limiting steps.
- Byproduct Mitigation: Add scavengers (e.g., molecular sieves) to trap liberated HCl, preventing side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
